molecular formula C9H19NO B159691 (S)-2-Amino-3-cyclohexylpropan-1-ol CAS No. 131288-67-0

(S)-2-Amino-3-cyclohexylpropan-1-ol

Cat. No. B159691
M. Wt: 157.25 g/mol
InChI Key: QWDRYURVUDZKSG-VIFPVBQESA-N
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Description

(S)-2-Amino-3-cyclohexylpropan-1-ol is a chiral compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of cyclohexylalanine and is commonly referred to as CHA-AM. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Antimalarial Activity

  • A study by D'hooghe et al. (2011) involved the preparation of various 2-amino-3-arylpropan-1-ols, including anti-2-amino-3-aryl-3-methoxypropan-1-ols and anti-2-amino-1-arylpropan-1,3-diols. They were evaluated for their antimalarial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Some compounds demonstrated moderate antiplasmodial activity (D’hooghe et al., 2011).

Molecular Recognition by NMR and Fluorescence Spectroscopy

  • Khanvilkar and Bedekar (2018) reported the use of optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol in molecular recognition of the enantiomers of acids. This was achieved using NMR or fluorescence spectroscopy, demonstrating its potential in molecular recognition and quantitative determination for practical applications (Khanvilkar & Bedekar, 2018).

Lipase-Catalyzed Resolution and Asymmetric Synthesis

  • The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives was studied by Torre, Gotor‐Fernández, and Gotor (2006). They used Candida antarctica lipase A for transesterification, leading to an intermediate valuable for the production of (S)-dapoxetine. This highlights the compound's application in enzymatic processes and asymmetric synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).

Pressure-Freezing and Structural Analysis

  • Gajda and Katrusiak (2008) investigated 3-aminopropan-1-ol through pressure-freezing and determined its structure at different pressures using single-crystal X-ray diffraction. This provided insights into the molecule's conformational changes under varying pressures, contributing to our understanding of its structural properties (Gajda & Katrusiak, 2008).

Enzymatic Transesterification in Organic Solvents

  • Kresze and Sabuni (1987) subjected a series of 1-amino-2-cyclohexene-3-ols to enzymatic transesterification, achieving optical resolution of specific compounds. This demonstrates the compound's relevance in stereochemical studies and organic synthesis (Kresze & Sabuni, 1987).

Biofuel Production in Escherichia coli

  • Bastian et al. (2011) described the use of engineered ketol-acid reductoisomerase and alcohol dehydrogenase for anaerobic 2-methylpropan-1-ol production in Escherichia coli. This research contributes to the development of biofuels, showcasing the potential of amino alcohols in renewable energy production (Bastian et al., 2011).

properties

IUPAC Name

(2S)-2-amino-3-cyclohexylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c10-9(7-11)6-8-4-2-1-3-5-8/h8-9,11H,1-7,10H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDRYURVUDZKSG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-cyclohexylpropan-1-ol

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-3-cyclohexylpropan-1-ol
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Citations

For This Compound
2
Citations
H Brunner, KP Ittner, D Lunz… - European Journal of …, 2003 - Wiley Online Library
The stereoselective Pd‐catalyzed allylation of MBA [5‐(2′‐hex‐3′‐ynyl)‐1‐methylbarbituric acid] gives the commercial injection narcotic methohexital, which exists as four isomers: …
MJ Rodig, H Seo, D Hirsch-Weil, KA Abboud… - Tetrahedron …, 2011 - Elsevier
A series of isoquinoline-based chiral diimine ligands are conveniently prepared via Bischler–Napieralski cyclization. The C 2 -symmetric diimine ligand 1a is effective in Cu(II)-catalyzed …
Number of citations: 11 www.sciencedirect.com

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